
2-Methyl-2-(4-quinazolinylamino)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is an organic compound with the molecular formula C12H15N3O2 This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- typically involves the reaction of 2-methyl-1,3-propanediol with 4-chloroquinazoline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
科学研究应用
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to bind to the active sites of certain kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: A related compound used in the synthesis of polymers and as a solvent.
4-Chloroquinazoline: A precursor in the synthesis of various quinazoline derivatives.
2-Amino-2-methyl-1,3-propanediol: Used in the production of surfactants and as a biological buffer.
Uniqueness
1,3-Propanediol, 2-methyl-2-(4-quinazolinylamino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinazoline ring and the 1,3-propanediol moiety allows for versatile functionalization and a wide range of applications in different scientific fields.
属性
CAS 编号 |
5429-59-4 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-methyl-2-(quinazolin-4-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-12(6-16,7-17)15-11-9-4-2-3-5-10(9)13-8-14-11/h2-5,8,16-17H,6-7H2,1H3,(H,13,14,15) |
InChI 键 |
JSZKNJOFAULIQU-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)NC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


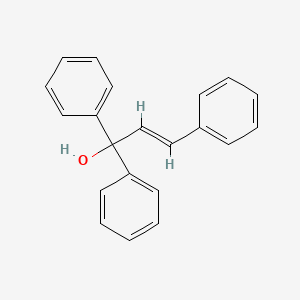

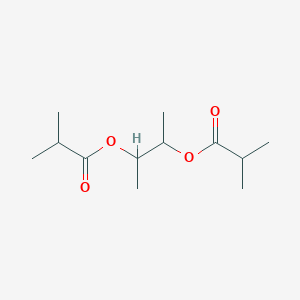
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
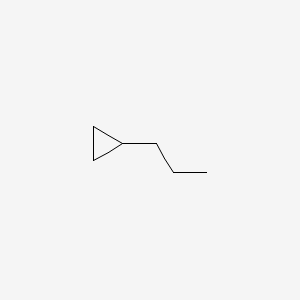
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
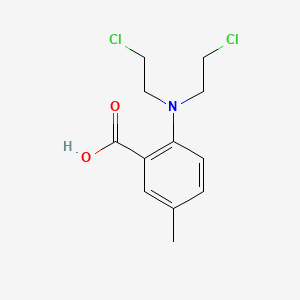

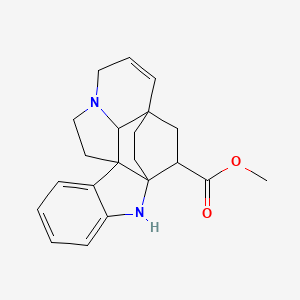
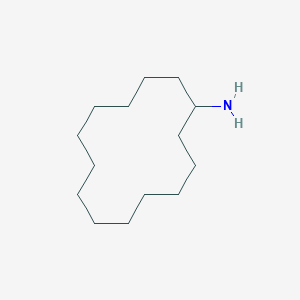
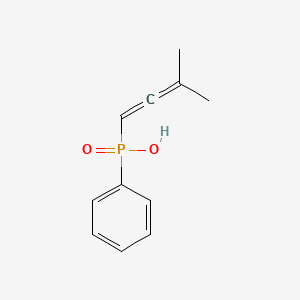
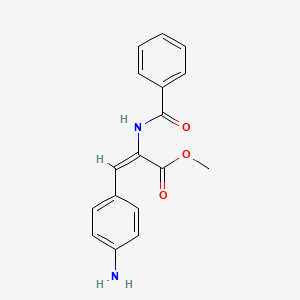

![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
